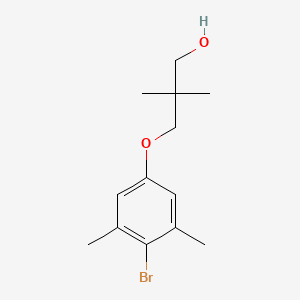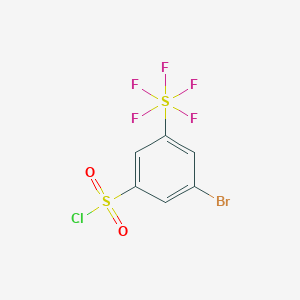
3-(4-溴-3,5-二甲基苯氧基)-2,2-二甲基丙醇
描述
The compound “3-(4-Bromo-3,5-dimethylphenoxy)-2,2-dimethylpropan-1-ol” is a complex organic molecule. It contains a bromine atom attached to a phenyl ring, which is further substituted with two methyl groups and an ether linkage .
Molecular Structure Analysis
The molecule contains a total of 31 bond(s). There are 16 non-H bond(s), 7 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 hydroxyl group(s), and 1 ether(s) (aromatic) .科学研究应用
木质素模型化合物酸解
- 概述:该化合物已被用于木质素模型化合物研究,特别关注非酚性 β-O-4 型木质素模型化合物的酸解。它有助于理解在特定条件下 C6-C2 和 C6-C3 型模型化合物的机理。
- 主要发现:研究表明,γ-羟甲基的存在显着影响机理,证实氢化物转移机理是一种反应途径。此外,观察到系统中存在未知机理的贡献,表明与 HBr 或 Br−浓度降低有更多关联。
- 来源:(T. Yokoyama, 2015)
多溴二苯并-对-二噁英和二苯并呋喃综述
- 概述:该化合物的结构类似物,多溴二苯并-对-二噁英 (PBDD) 和二苯并呋喃 (PBDF),因其作为溴化阻燃剂中的污染物和在这些化学物质燃烧过程中产生的污染物而受到研究。
- 主要发现:这些化合物与目标化合物结构相似,显示出类似于 PCDD 和 PCDF 的生物效应,包括肝脏芳烃羟化酶诱导和胸腺萎缩。它们储存在肝脏和脂肪组织中,并通过胆汁排泄。
- 来源:(J. Mennear & C. C. Lee, 1994)
除草剂毒性的全球趋势和研究
- 概述:尽管与特定化合物没有直接关系,但研究 2,4-D 除草剂毒理学和诱变性的研究方法为研究目标化合物提供了可适用的框架。
- 主要发现:该综述提供了对 2,4-D 毒性和诱变性的特征的见解,采用定量方法来可视化和总结有关该领域发展的的信息。
- 来源:(Natana Raquel Zuanazzi 等人,2020)
有机发光二极管 (OLED) 中的应用
- 概述:该化合物在基于 BODIPY 的材料组中的结构类似物已被探索用于有机光电子学,包括 OLED。
- 主要发现:综述文章重点介绍了基于 BODIPY 的有机半导体的结构设计和合成方面的进展,指出了在光电应用中利用类似化合物的潜在途径。
- 来源:(B. Squeo & M. Pasini, 2020)
安全和危害
属性
IUPAC Name |
3-(4-bromo-3,5-dimethylphenoxy)-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO2/c1-9-5-11(6-10(2)12(9)14)16-8-13(3,4)7-15/h5-6,15H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWLFZVPAUCOCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-3,5-dimethylphenoxy)-2,2-dimethylpropan-1-ol | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1407757.png)
![2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol](/img/structure/B1407758.png)


![L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1407761.png)








